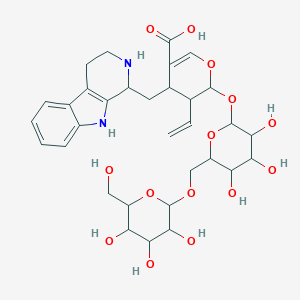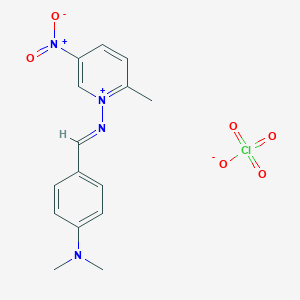
di-C4-PI
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-C4-PI, also known as 1,2-bis(hexadecylthio)-sn-glycero-3-phosphocholine, is a phospholipid that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions.
Mecanismo De Acción
The mechanism of action of di-C4-PI is not fully understood, but it is believed to interact with cell membranes and alter their properties. This interaction can lead to changes in membrane fluidity, permeability, and stability. This compound has also been shown to induce lipid phase separation in model membranes, which may contribute to its ability to deliver drugs and genetic material.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the ability to modulate immune responses, inhibit tumor growth, and reduce inflammation. These effects are likely due to its interaction with cell membranes and the resulting changes in membrane properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Di-C4-PI has several advantages for laboratory experiments, including its ability to form stable liposomes, its high transfection efficiency, and its ability to deliver hydrophobic drugs. However, it also has limitations, including its complex synthesis method, its potential toxicity, and its limited solubility in aqueous solutions.
Direcciones Futuras
There are many potential future directions for research on di-C4-PI. One area of focus could be on improving the synthesis method to make it more efficient and cost-effective. Another area of focus could be on developing new applications for this compound, such as in tissue engineering or regenerative medicine. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity. Overall, this compound is a promising compound with many potential applications in scientific research.
Métodos De Síntesis
Di-C4-PI is synthesized using a multi-step process that involves the reaction of hexadecylthiol with glycidyl phosphocholine. The reaction is catalyzed by a specific enzyme and results in the formation of the desired product. The synthesis method is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
Di-C4-PI has been studied for its potential applications in various scientific fields, including drug delivery, gene therapy, and biomaterials. Its unique structure and properties make it an attractive candidate for these applications. In drug delivery, this compound can be used as a carrier for hydrophobic drugs and has shown promising results in vitro. In gene therapy, this compound can be used to deliver genetic material into cells, and has been shown to have high transfection efficiency. In biomaterials, this compound can be used to create liposomes and other lipid-based materials.
Propiedades
Número CAS |
148504-92-1 |
|---|---|
Fórmula molecular |
C20H19N3O4 |
Peso molecular |
474.4 g/mol |
Nombre IUPAC |
[(2R)-2-butanoyloxy-3-[hydroxy-[(2S,3R,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] butanoate |
InChI |
InChI=1S/C17H31O13P/c1-3-5-10(18)27-7-9(29-11(19)6-4-2)8-28-31(25,26)30-17-15(23)13(21)12(20)14(22)16(17)24/h9,12-17,20-24H,3-8H2,1-2H3,(H,25,26)/t9-,12?,13-,14+,15+,16+,17?/m1/s1 |
Clave InChI |
SFURGELIJOUFHC-NZDZZDABSA-N |
SMILES isomérico |
CCCC(=O)OC[C@H](COP(=O)(O)OC1[C@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O)OC(=O)CCC |
SMILES |
CCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCC |
SMILES canónico |
CCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCC |
Sinónimos |
1,2-dibutyryl-sn-glycero-3-phosphoinositol di-C4-PI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4S)-2,2-difluoro-N,6-dimethyl-4-[[(2S)-3-methyl-1-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]-1-oxobutan-2-yl]amino]-3-oxoheptanamide](/img/structure/B233814.png)


![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide](/img/structure/B233848.png)
![2-[1-(4-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B233862.png)
![[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate](/img/structure/B233893.png)
![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B233896.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B233899.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B233907.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,2-dimethylpropanamide](/img/structure/B233909.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B233913.png)
![2,3-Dihydro-1,4-benzodioxin-3-ylmethyl 2-[4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl]acetate](/img/structure/B233916.png)
